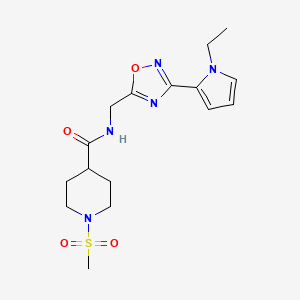

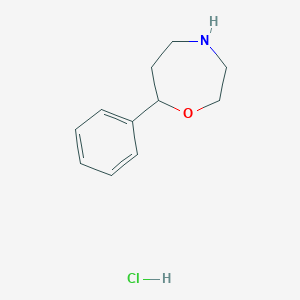

![molecular formula C14H18O5S B2504701 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid CAS No. 1983938-22-2](/img/structure/B2504701.png)

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a chemical entity that features a thiane ring, a dioxo functionality, and a methoxyphenyl group. While the specific compound is not directly discussed in the provided papers, related structures and functionalities are explored, which can give insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the protection of carboxylic acids, formation of esters, and subsequent reactions to introduce various substituents. For instance, the use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids is described, which is relevant due to the presence of a methoxyphenyl moiety in the target compound . Additionally, the reaction of carboxylic acid chlorides with dithiadiphosphetane disulfide to form thioacylating agents suggests a potential route for introducing sulfur-containing groups into the molecule .

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been studied using various spectroscopic methods. For example, the conformational and NBO analysis of methyl-1-(4-hydroxy-3-methoxyphenyl) tetrahydro-β-carboline-3-carboxylates provides insights into the electronic effects of methoxyphenyl substituents on the molecular structure . The crystal structure and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid offer additional information on how methoxyphenyl groups can influence the overall geometry and stability of a molecule .

Chemical Reactions Analysis

The reactivity of the methoxyphenyl group and related structures can be inferred from various reactions. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters indicates the susceptibility of methoxyphenyl-containing compounds to oxidative conditions . The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates the acylation reactions that such compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxyphenyl groups and sulfur-containing rings can be deduced from their spectroscopic data and theoretical calculations. The nonlinear optical properties of a compound with a methoxyphenyl group are discussed, suggesting potential applications in materials science . The FT-IR and molecular structure analysis of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate provides valuable information on the vibrational modes and electronic properties of such compounds .

Scientific Research Applications

Carboxylic Acid Derivatives in Scientific Research

Carboxylic acids and their derivatives play significant roles in various fields of scientific research, including pharmaceuticals, materials science, and environmental science. The following points highlight the relevance and applications of such compounds:

Drug Synthesis and Pharmaceutical Applications : Carboxylic acid derivatives are pivotal in synthesizing a broad range of drugs, offering a versatile scaffold for producing compounds with various therapeutic properties. For instance, levulinic acid (LEV), a biomass-derived carboxylic acid, has shown potential in cancer treatment, medical materials, and other medical fields due to its functional groups, which make it a flexible and unique compound for drug synthesis (Zhang et al., 2021).

Bioactive Compounds and Antioxidant Activity : Natural carboxylic acids from plants are known to possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids influences their activity, with specific configurations showing enhanced properties (Godlewska-Żyłkiewicz et al., 2020).

Environmental Science and Pollution Remediation : Carboxylic acids and their derivatives are also involved in environmental science, particularly in the treatment of wastewater from industries such as the pesticide production industry. Advanced treatment processes can remove a wide range of toxic pollutants, highlighting the environmental relevance of these compounds (Goodwin et al., 2018).

Chemical Sensors and Chemosensors : Derivatives of carboxylic acids serve as platforms for developing chemosensors for detecting various analytes, showcasing the versatility of these compounds in analytical applications (Roy, 2021).

properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-19-12-4-2-11(3-5-12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFAYLYLKIKLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CCS(=O)(=O)CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

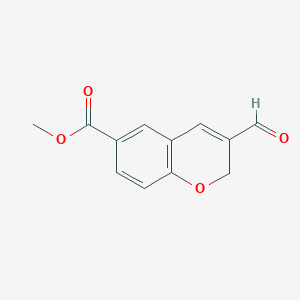

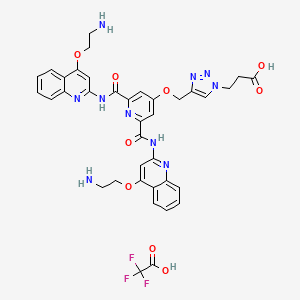

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

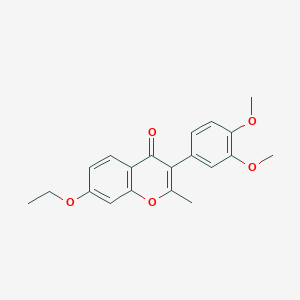

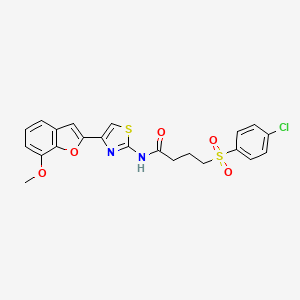

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

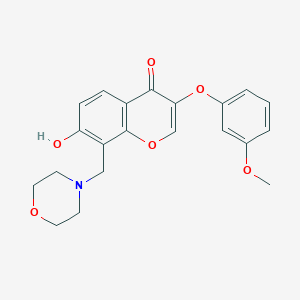

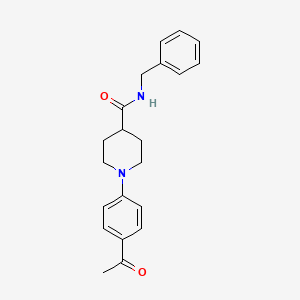

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)